(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine
Description
(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine is a benzimidazole derivative featuring a methyl group at position 2 and a methanamine (-CH₂NH₂) substituent at position 6 of the benzimidazole core. This compound is of interest due to its structural similarity to bioactive benzimidazoles, which are known for antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMATJBLGFMLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-44-5 | |
| Record name | (2-methyl-1H-1,3-benzodiazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core, followed by alkylation at the 2-position with methyl iodide. The methanamine group can be introduced through a nucleophilic substitution reaction using appropriate amine precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine is a heterocyclic building block utilized in chemical synthesis, characterized by a benzimidazole core structure featuring a fused benzene and imidazole ring. The presence of a methyl group at the second position and a methanamine side chain at the sixth position gives it unique chemical properties. It is used across several fields, including in the synthesis of derivatives with varied substituents that may enhance biological activity.
This compound and its applications
- Pharmaceuticals As a scaffold for developing new pharmaceutical agents. Compounds containing benzimidazole structures exhibit a range of biological activities.
- Antimicrobial agents Benzimidazole derivatives have demonstrated antimicrobial activity. Analogs of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone have been synthesized and screened for in vitro antimicrobial activity.
- Anticancer agents Benzimidazole derivatives have demonstrated anticancer activity.
- ** building block** It serves as a crucial building block in synthesizing complex molecules with desired properties.
Reactivity
The chemical reactivity of this compound is attributed to its functional groups. Key reactions include:
- Alkylation Introduction of alkyl groups to modify the compound's properties.
- Acylation Introduction of acyl groups to alter the compound's reactivity.
- Condensation Formation of larger molecules through the combination of smaller ones.
These reactions are fundamental in modifying the compound for enhanced efficacy in various applications.
Interaction Studies
Interaction studies focus on understanding how this compound interacts with biological macromolecules. Techniques such as:
- Spectroscopy Analyzing the interaction through changes in light absorption or emission.
- Molecular docking Computational modeling to predict binding interactions.
Mechanism of Action
The mechanism of action of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The benzimidazole core can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
Physicochemical Properties
Target Compound : Predicted properties (based on analogs):
Comparison :
Key Research Findings
Positional Isomerism : Methanamine placement (positions 2, 6, or 7) significantly alters bioactivity. For example, 2-substituted derivatives are more common in antimicrobial agents, while 6-substituted analogs show promise in kinase inhibition .
Substituent Effects : The 2-methyl group in the target compound likely enhances metabolic stability compared to unsubstituted benzimidazoles .
Synthetic Flexibility : LiAlH₄-mediated reduction is a versatile route for introducing amine groups in benzimidazoles .
Biological Activity
(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 175.23 g/mol. The compound features a benzimidazole core with a methyl group at the 2-position and an amino group at the 6-position, which significantly influences its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for metabolic pathways, thereby influencing gene expression related to cell growth and differentiation .
- Cell Signaling Modulation : Molecular docking studies suggest that it can modulate key signaling molecules, indicating potential therapeutic applications in diseases linked to these pathways .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzimidazole compounds have demonstrated significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .
Anticancer Potential
The compound's anticancer potential is also under investigation. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For example, similar benzimidazole derivatives have been observed to sensitize melanoma cells to radiation by generating reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. Results indicated a strong inhibitory effect on Staphylococcus aureus, with MIC values suggesting potential for development as an antibacterial agent .
- Cancer Cell Studies : In another investigation, the compound was tested for its ability to induce apoptosis in human melanoma cells. The study revealed that treatment led to increased ROS levels and subsequent activation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1H-Benzo[d]imidazol-2-yl)methanamine | Benzimidazole core without methyl groups | Limited biological activity |
| (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine | Chlorine substitutions | Altered biological properties |
| This compound | Methyl group at position 2 | Enhanced antimicrobial and anticancer activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves reacting 2-methyl-1H-benzo[d]imidazole with benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C under pH 4–5 . For scale-up, continuous flow reactors are recommended to enhance yield and purity. Post-synthesis purification typically employs recrystallization or column chromatography .
Q. How is the structural identity of this compound validated?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves bond angles and lattice parameters (e.g., similar benzimidazole derivatives in Acta Crystallographica reports ).
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl and methanamine groups).
- HRMS : Validates molecular formula (e.g., [M+H]+ peaks as in ) .
- InChI Key : Unique identifier (e.g., HBTFKHUVYSGFPW-UHFFFAOYSA-N for related compounds ).
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction : Separate organic/aqueous layers using solvents like methyl tert-butyl ether (MTBE) .
- Chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane) .
- Recrystallization : Use ethanol/water mixtures to improve crystal purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict HOMO-LUMO gaps and reactivity . Software like Gaussian or ORCA can simulate electrostatic potential maps, aiding in understanding nucleophilic/electrophilic sites .
Q. What spectroscopic techniques are suitable for analyzing fluorescence or electronic transitions in benzimidazole derivatives?
- Methodological Answer :
- Fluorescence spectroscopy : Measure emission spectra (e.g., 370–450 nm for similar compounds ).
- UV-Vis spectroscopy : Identify π→π* transitions in the aromatic system.
- Electrochemical impedance spectroscopy (EIS) : Study electron transfer properties, as applied in corrosion inhibition studies .
Q. How can conflicting data in spectroscopic or synthetic yields be resolved?
- Methodological Answer :
- Cross-validation : Use multiple techniques (e.g., NMR + HRMS) to confirm structural assignments.
- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation.
- Statistical optimization : Design of Experiments (DoE) to identify critical variables (e.g., pH, temperature) affecting yield .
Q. What strategies are employed to study the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Antimicrobial testing via MIC (Minimum Inhibitory Concentration) assays .
- Molecular docking : Simulate interactions with target proteins (e.g., anti-inflammatory COX-2 inhibition ).
- ADME studies : Use HPLC or LC-MS to evaluate metabolic stability and permeability .
Tables for Key Data
| Property | Technique | Expected Data | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 150–160°C (varies with purity) | |
| Fluorescence Emission | Spectrofluorometry | λem ≈ 400–450 nm (in DMSO) | |
| Synthetic Yield Optimization | Continuous Flow Reactor | >80% yield at 90°C, pH 4.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
